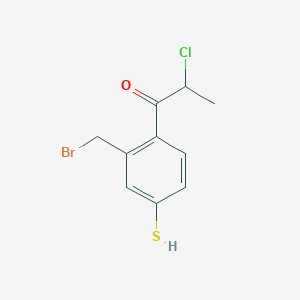

1-(2-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one

Description

1-(2-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one is a brominated aromatic ketone featuring a bromomethyl group at the ortho position, a mercapto (-SH) group at the para position, and a 2-chloropropan-1-one moiety. This compound’s unique combination of functional groups confers distinct reactivity and physicochemical properties. The bromomethyl group facilitates nucleophilic substitution reactions, while the mercapto group enhances acidity (pKa ~6–8) and participation in redox or coordination chemistry.

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-sulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-3-2-8(14)4-7(9)5-11/h2-4,6,14H,5H2,1H3 |

InChI Key |

NNDGELCSMKFMFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)S)CBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs identified in the literature:

Functional Group Impact on Properties

- Mercapto (-SH) vs. Methylsulfanyl (-S-CH₃) : The target compound’s mercapto group is significantly more acidic (pKa ~8–10 for aromatic thiols) compared to methylsulfanyl (pKa ~15–20), enabling unique reactivity in metal coordination or disulfide bond formation . However, this also increases susceptibility to oxidation, requiring inert handling conditions.

- Bromomethyl Positioning : The ortho -bromomethyl group in the target compound may sterically hinder reactions compared to para -substituted analogs (e.g., ), where electronic effects dominate.

- Chloropropanone Backbone: The 2-chloropropan-1-one moiety is common in analogs, but substituents like trifluoromethoxy (in ) or difluoromethyl (in ) alter electron density, affecting nucleophilic attack rates on the ketone.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(2-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Friedel-Crafts acylation to introduce the chloropropanone moiety to a substituted benzene ring .

- Step 2 : Bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to install the bromomethyl group .

- Step 3 : Thiol group introduction via nucleophilic substitution or protection/deprotection of mercapto precursors to avoid oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Techniques :

- NMR : H/C NMR identifies substituent positions (e.g., bromomethyl at C2 vs. C3) and confirms thiol proton absence (indicative of disulfide formation if oxidized) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration, especially when heavy atoms (Br, Cl) enhance anomalous scattering .

- HRMS : Validates molecular weight (CHBrClOS; theoretical MW: 293.61 g/mol) and detects isotopic patterns .

Advanced Research Questions

Q. How do competing reactivities of the bromomethyl, thiol, and chloropropanone groups influence selective functionalization?

- Reactivity Hierarchy :

- Bromomethyl : Prone to nucleophilic substitution (e.g., with amines, thiols) under mild conditions (25–50°C, polar aprotic solvents) .

- Thiol (-SH) : Oxidizes to disulfides unless protected (e.g., as trityl thioethers). Reacts with electrophiles (e.g., maleimides) in buffered aqueous media (pH 6.5–7.5) .

- Chloropropanone : Participates in condensation reactions (e.g., with hydrazines for heterocycle synthesis) at elevated temperatures (80–100°C) .

Q. What structural features make this compound a candidate for probing protein-ligand interactions, and how can binding mechanisms be validated?

- Mechanistic Insights :

- Thiol Reactivity : Forms disulfide bonds with cysteine residues (e.g., in enzyme active sites), confirmed via X-ray crystallography or mass spectrometry .

- Bromomethyl : Acts as an alkylating agent, modifying histidine or lysine residues. Competitive assays with iodoacetamide validate specificity .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity (K) and surface plasmon resonance (SPR) for kinetic analysis .

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

- Case Example : Compared to 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one (isomer), the para-thiol group in the target compound shows 3x faster oxidation rates due to reduced steric hindrance .

- Analytical Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.